4-(Benzyloxy)benzene-1,2-diamine

Übersicht

Beschreibung

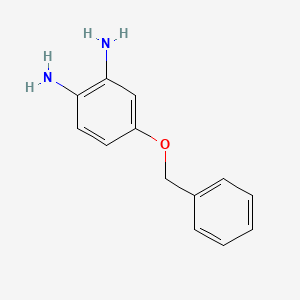

4-(Benzyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C13H14N2O It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position and two amino groups at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of 4-(Benzyloxy)nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the photoreaction of 4-methoxyazobenzenes in different solvents, which can yield N-arylbenzene-1,2-diamines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogenation techniques. The choice of solvent and catalyst can significantly impact the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoquinones.

Reduction: Reduction reactions can yield corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoquinones.

Reduction: Corresponding amines.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-(Benzyloxy)benzene-1,2-diamine

This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in synthesizing complex organic molecules and a precursor for pharmaceutical compounds.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules. Structurally similar compounds, such as n-aryl-1,2-phenylenediamines, are crucial in synthesizing various benzimidazole derivatives. The compound's specific substitution pattern on the benzene ring gives it distinct chemical properties and reactivity, making it useful for various synthetic and industrial applications.

Synthesis: The synthesis of this compound can be achieved through different methods. One method involves reducing 4-(Benzyloxy)nitrobenzene using hydrogen in the presence of a palladium catalyst. Another method includes the photoreaction of 4-methoxyazobenzenes in different solvents, which can yield N-arylbenzene-1,2-diamines.

Reactions: this compound undergoes several chemical reactions:

- Oxidation: Can be oxidized to form benzoquinones.

- Reduction: Reduction reactions can yield corresponding amines.

- Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Medicine

This compound is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds. It has shown potential as an inhibitor of key biological targets. Studies suggest it may modulate enzymatic activity and inhibit cytochrome P450 enzymes like CYP1A2, CYP2C19, and CYP2C9, which are crucial for drug metabolism. Some compounds with similar structures have been studied as inhibitors of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A. Additionally, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, synthesized from 4-cyanophenol and benzyl bromides, have been evaluated for their ability to inhibit the M. tuberculosis H37Rv strain .

Industry

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)benzene-1,2-diamine involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate can then lose a proton to form a substituted benzene ring .

Vergleich Mit ähnlichen Verbindungen

- 4-(Benzyloxy)benzene-1,2-diamine hydrochloride

- 3-(Benzyloxy)benzene-1,2-diamine

- 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

- Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Biologische Aktivität

4-(Benzyloxy)benzene-1,2-diamine, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanophenol with benzyl bromides under basic conditions. The process includes:

- Formation of 4-(benzyloxy)benzonitriles : Achieved through nucleophilic substitution.

- Reduction : The nitrile group is reduced using lithium aluminum hydride (LiAlH₄), followed by hydrolysis to yield the target amine.

The overall yield of this compound can vary based on the efficiency of purification techniques employed during synthesis, with reported yields ranging from 26% to 99% depending on the specific reaction conditions used .

Antimycobacterial Properties

Recent studies have highlighted the antitubercular activity of compounds derived from this compound. A series of derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential as therapeutic agents against tuberculosis .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within bacterial cells:

- Inhibition of Enzymatic Activity : It may interfere with key enzymatic pathways essential for bacterial survival.

- Cell Membrane Disruption : Some studies suggest that it could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

- Antimicrobial Evaluation : A study synthesized various N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their antimycobacterial activity. The findings revealed that modifications in the structure significantly influenced the efficacy against M. tuberculosis, indicating a structure-activity relationship (SAR) .

- Pharmacological Studies : In vivo studies demonstrated that certain derivatives of this compound exhibited promising results in murine models infected with drug-resistant strains of M. tuberculosis. These compounds not only reduced bacterial load but also improved survival rates in treated animals .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)benzene-1,2-diamine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyl-protected diamine derivatives are often prepared by reacting 1,2-diaminobenzene with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purification involves column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol. Purity is confirmed using HPLC (>98%) and corroborated by NMR (e.g., absence of aromatic proton splitting indicative of unreacted starting materials) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are employed. Characteristic NMR signals include aromatic protons at δ 6.8–7.5 ppm (split due to diamine substitution) and benzyloxy methylene protons at δ 4.9–5.1 ppm .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : The compound should be stored at 2–8°C in the dark to prevent oxidation . Use a fume hood for synthesis due to potential amine volatility. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with dilute acetic acid and absorbed with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity issues often arise during functionalization of the diamine core. Copper-catalyzed oxidative coupling (e.g., CuCl/PIDA systems) can direct cyclization to form benzimidazole or phenoxazine derivatives selectively . Computational modeling (DFT) of transition states helps predict reactive sites, while protecting groups (e.g., trifluoroacetyl) can block undesired positions .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Discrepancies in NMR or MS data may stem from tautomerism or impurities. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations). For ambiguous cases, isotopic labeling (e.g., ¹⁵N) or 2D NMR (COSY, HSQC) clarifies connectivity . Cross-validate with alternative techniques like IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹) .

Q. How can the fluorescence properties of this compound derivatives be optimized for imaging applications?

- Methodological Answer : Fluorescence intensity and emission wavelength are modulated by substituent effects. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) redshift emission, while electron-donating groups (e.g., methoxy) enhance quantum yield. Solvatochromic studies in polar solvents (e.g., DMSO) assess environmental sensitivity . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for application-specific tuning .

Q. What methodologies evaluate the biological activity of this compound-based compounds?

- Methodological Answer : For pharmacological studies, synthesize analogs with varied substituents (e.g., piperazine, fluorobenzyl) and screen against target proteins (e.g., NF-κB, DGAT1) using ELISA or fluorescence polarization assays . Molecular docking (AutoDock Vina) predicts binding affinities, while SPR (surface plasmon resonance) measures real-time interaction kinetics .

Q. How can reaction yields for this compound be improved in large-scale syntheses?

Eigenschaften

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVGKXPXBIVFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523649 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-17-7 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.